Calcium pyrophosphate

Beschreibung

Eigenschaften

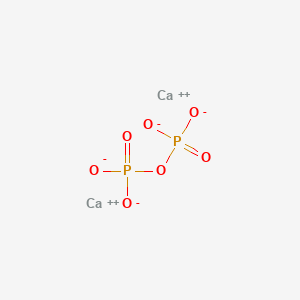

IUPAC Name |

dicalcium;phosphonato phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ca.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q2*+2;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNWLZAGQLJVLR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca2P2O7, Ca2O7P2 | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10086-45-0 (Parent), 2466-09-3 (Parent) | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50872512 | |

| Record name | Calcium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, A fine, white, odourless powder, Crystals or powder; Insoluble in water; [Merck Index] White powder; Insoluble in water; [MSDSonline] | |

| Record name | Diphosphoric acid, calcium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Calcium pyrophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4175 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Insoluble in water. Soluble in dilute hydrochloric and nitric acids, Sol in dil hydrochloric and nitric acids; practically insol in water, Dilute acid; insoluble in water | |

| Record name | DICALCIUM DIPHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.09 | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Polymorphous crystals or powder, White powder | |

CAS No. |

7790-76-3, 10086-45-0 | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphosphoric acid, calcium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50872512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicalcium pyrophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.292 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X69NU20D19 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1353 °C | |

| Record name | CALCIUM PYROPHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1435 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Foundational Research on Calcium Pyrophosphate Crystals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on calcium pyrophosphate (CPP) crystals, focusing on their structure, formation, and pathological roles in inflammatory joint diseases such as this compound deposition (CPPD) disease. This document summarizes key quantitative data, details experimental protocols, and visualizes the critical signaling pathways involved in CPP crystal-induced inflammation.

Introduction to this compound Crystals

This compound (CPP) crystals are the causative agents of CPPD disease, a common form of inflammatory arthritis, particularly in the elderly.[1] These crystals form deposits in articular cartilage and other joint tissues, leading to a spectrum of clinical manifestations ranging from asymptomatic chondrocalcinosis to acute inflammatory attacks (pseudogout) and chronic arthropathy.[1][2] Understanding the fundamental biology of CPP crystals is crucial for the development of effective diagnostic and therapeutic strategies.

CPP crystals exist in different crystallographic forms, with the monoclinic (m-CPPD) and triclinic (t-CPPD) dihydrate forms being the most clinically relevant.[3][4] Research indicates that these different phases possess varying inflammatory potentials, with the monoclinic form generally eliciting a more potent inflammatory response.[3]

Quantitative Data on CPP Crystals and Associated Inflammation

The following tables summarize key quantitative data related to CPP crystals and the inflammatory environment they induce.

| Parameter | Crystal Type | Value | Reference |

| Crystal Size | Rod-shaped CPP | Median area: 3.6 μm² (range: 1.0-22.9 μm²) | [5] |

| Rhomboid CPP | Median area: 4.8 μm² (range: 0.9-16.7 μm²) | [5] |

Table 1: Physical Characteristics of CPP Crystals. This table provides the median area and range for the two common morphologies of CPP crystals found in synovial fluid.

| Cytokine/Chemokine | Condition | Fold Change/Concentration | Reference |

| IL-10 | Synovial fluid with radiological calcification | Elevated | [6][7] |

| IL-15 | Synovial fluid with radiological calcification | Elevated | [6][7] |

| IL-1ra | Synovial fluid with radiological calcification | Elevated | [6][7] |

| GM-CSF | Synovial fluid with radiological calcification | Elevated | [6][7] |

| IL-8 | Synovial fluid with radiological calcification | Elevated | [6][7] |

| MCP-1 | Synovial fluid with radiological calcification | Elevated | [6][7] |

| MIP-1b | Synovial fluid with radiological calcification | Elevated | [6][7] |

| PDGF-AB/BB | Synovial fluid with radiological calcification | Elevated | [6][7] |

| VEGF | Synovial fluid with radiological calcification | Elevated | [6][7] |

| IL-1β | Synovial fluid from OA patients with CPP crystals | Significantly higher than in SF without crystals | [8] |

| IL-8 | Synovial fluid from OA patients with CPP crystals | Significantly higher than in SF without crystals | [8] |

Table 2: Inflammatory Mediators in Synovial Fluid. This table presents a summary of cytokines and chemokines that are found at elevated levels in the synovial fluid of patients with CPP crystal deposition, indicating an active inflammatory process.

Experimental Protocols

This section details the methodologies for key experiments in CPP crystal research.

Synthesis of this compound Dihydrate (CPPD) Crystals

Objective: To synthesize monoclinic (m-CPPD) and triclinic (t-CPPD) crystals for in vitro and in vivo studies.

Protocol for Triclinic CPPD (t-CPPD) Synthesis:

-

Preparation of Intermediate: An intermediate this compound is prepared by reacting potassium pyrophosphate and calcium chloride.[9]

-

Dissolution: Samples of the intermediate are dissolved in hydrochloric acid.[9]

-

Urea (B33335) Addition: Urea is added to the acidic solution.[9]

-

Crystallization: The solution is heated to 95-100°C. The hydrolysis of urea causes a gradual increase in pH, leading to the crystallization of t-CPPD.[9]

-

Crystal Size Control: For larger crystals, the system is left unstirred. For smaller crystals, the reaction mixture is stirred.[9]

-

Purity Assessment: The purity of the final product is ascertained through chemical and physical analysis.[9]

Note: A detailed protocol for the synthesis of different CPP phases (amorphous, monoclinic, and triclinic) can be achieved by controlling the pH (from 3.6 to 5.8) and temperature (from 25 to 90°C) during the synthesis, allowing for the preparation of pure phases within one hour.[10]

Characterization of Synthetic CPP Crystals using Raman Spectroscopy

Objective: To identify and characterize the synthesized CPP crystals.

Methodology:

-

Sample Preparation: The synthesized crystal samples are mounted on a Raman-compatible surface (e.g., CaF2 slide).[11]

-

Instrumentation: A Raman microscope is used for analysis.

-

Data Acquisition: Raman spectra are acquired over a specific wavenumber range (e.g., 100–1100 cm⁻¹).[12] The acquisition time is typically between 1-3 minutes with a resolution of around 10 cm⁻¹.[12] To ensure homogeneity and obtain a representative spectrum, multiple measurements can be taken from different spots on the sample, or a rotating sample holder can be used.[12]

-

Spectral Analysis: The obtained Raman spectra are compared with reference spectra for known CPP crystal phases (m-CPPD and t-CPPD) to confirm their identity.[13]

In Vitro Stimulation of Macrophages with CPP Crystals

Objective: To investigate the inflammatory response of macrophages to CPP crystals.

Protocol using THP-1 cell line:

-

Cell Culture: Human monocytic leukemia THP-1 cells are cultured in appropriate media. For differentiation into macrophage-like cells, THP-1 cells are often primed with phorbol (B1677699) 12-myristate 13-acetate (PMA).[3]

-

Crystal Stimulation: Differentiated THP-1 cells are incubated with synthesized CPP crystals (e.g., m-CPPD or t-CPPD) at various concentrations (e.g., 1-50 µg/ml) for a specified period (e.g., 6 hours).[3][14]

-

Sample Collection: After incubation, the cell culture supernatants are collected for cytokine analysis, and the cells are harvested for gene expression analysis or protein extraction.[3]

-

Cytokine Measurement: The concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and IL-8 in the supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[3]

-

Gene Expression Analysis: Total RNA is extracted from the cells, and the mRNA expression levels of inflammatory genes are determined by quantitative polymerase chain reaction (qPCR).[3]

-

Signaling Pathway Analysis: To study the activation of signaling pathways like MAPK, cell lysates are analyzed by immunoblotting using antibodies specific for the phosphorylated forms of key proteins (e.g., p-p38, p-ERK1/2, p-JNK).[3]

Signaling Pathways in CPP Crystal-Induced Inflammation

CPP crystals trigger a robust inflammatory response primarily through the activation of the innate immune system. The key signaling pathways involved are the NLRP3 inflammasome, NF-κB, and Mitogen-Activated Protein Kinase (MAPK) pathways.

NLRP3 Inflammasome Activation

Upon phagocytosis by macrophages, CPP crystals can lead to lysosomal destabilization and the release of cathepsin B into the cytosol.[15] This, along with potassium (K+) efflux, acts as a danger signal that triggers the assembly and activation of the NLRP3 inflammasome.[15][16] The activated NLRP3 inflammasome then cleaves pro-caspase-1 into its active form, caspase-1.[17] Caspase-1, in turn, processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent mediators of inflammation.[14][17]

NF-κB and MAPK Signaling Pathways

The inflammatory response to CPP crystals is also heavily dependent on the activation of the transcription factor NF-κB and the MAPK signaling cascades (p38, ERK1/2, and JNK).[2][3] The activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines, including pro-IL-1β, TNF-α, IL-6, and IL-8.[3] The monoclinic form of CPPD has been shown to be a more potent activator of NF-κB and MAPKs compared to the triclinic form.[3] Inhibition of JNK and ERK1/2 MAPKs has been demonstrated to decrease both IL-1β secretion and NF-κB activation induced by CPP crystals.[2]

Experimental Workflow for Studying CPP Crystal-Induced Inflammation

The following diagram illustrates a typical experimental workflow for investigating the inflammatory effects of CPP crystals on immune cells in vitro.

References

- 1. researchgate.net [researchgate.net]

- 2. Inflammatory Potential of Four Different Phases of this compound Relies on NF-κB Activation and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inflammatory Potential of Four Different Phases of this compound Relies on NF-κB Activation and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synovial fluid this compound dihydrate crystals and alizarin red positivity: analysis of 3000 samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound crystal size and characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CPP-calcification of articular cartilage is associated with elevated cytokine levels in synovial fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CPP-calcification of articular cartilage is associated with elevated cytokine levels in synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of triclinic this compound crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eubopen.org [eubopen.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. invivogen.com [invivogen.com]

- 15. The crystal-induced activation of NLRP3 inflammasomes in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Activation of NLRP3 Inflammasome by Particles and Crystals: A Continuing Challenge of Immunology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Inflammatory Potential of Four Different Phases of this compound Relies on NF-κB Activation and MAPK Pathways [frontiersin.org]

The Dawn of a New Crystal Arthropathy: An In-depth Technical Guide to the Discovery and Initial Investigation of Calcium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the seminal discovery and initial scientific investigations into calcium pyrophosphate (CPP) crystals and their association with a newly described form of inflammatory arthritis. Coined "pseudogout" for its clinical mimicry of gout, the identification of these non-urate crystals in the early 1960s marked a significant milestone in rheumatology, opening up a new field of study into crystal-induced arthropathies. This document delves into the foundational experimental protocols, quantitative data, and early mechanistic hypotheses that laid the groundwork for our current understanding of this compound Deposition (CPPD) disease.

The Initial Discovery: A Tale of Two Crystals

The story of this compound crystal discovery is intrinsically linked to the study of gout. In 1961, Daniel J. McCarty and Joseph L. Hollander developed a technique for the specific identification of monosodium urate (MSU) crystals in the synovial fluid of patients with gouty arthritis[1][2]. This breakthrough, utilizing compensated polarized light microscopy, soon led to a pivotal observation. In 1962, McCarty, in collaboration with Norman N. Kohn and James S. Faires, reported the presence of non-urate crystals in the synovial fluid of a subset of patients presenting with acute arthritis clinically indistinguishable from gout[1]. This new clinical entity was aptly named "pseudogout syndrome"[1].

Prior to this, European researchers, notably Zitnan and Sitaj, had described "chondrocalcinosis articularis," a condition characterized by radiographic evidence of cartilage calcification[3]. The work of McCarty and his colleagues provided the crucial link between these radiological findings and the presence of a specific crystalline substance in the joint fluid[3][4].

Foundational Experimental Protocols

The initial identification and characterization of this compound crystals relied on two primary analytical techniques: compensated polarized light microscopy and X-ray diffraction.

Synovial Fluid Analysis: Compensated Polarized Light Microscopy

The cornerstone of the initial investigation was the microscopic examination of synovial fluid. This technique allowed for the direct visualization and differentiation of CPP crystals from the needle-shaped, negatively birefringent MSU crystals characteristic of gout.

Experimental Protocol: Synovial Fluid Preparation and Microscopic Examination (circa 1962)

-

Sample Collection: Synovial fluid was aspirated from the affected joints of patients presenting with acute arthritis.

-

Wet Smear Preparation: A drop of fresh, uncentrifuged synovial fluid was placed on a clean glass microscope slide and covered with a coverslip. The edges of the coverslip were often sealed with petroleum jelly to prevent drying during observation.

-

Microscopic Analysis: The slide was examined using a polarized light microscope equipped with a first-order red compensator.

-

Initial Observation: The fluid was first examined under ordinary light to identify crystalline structures.

-

Polarized Light Examination: The polarizers were then crossed to observe the birefringence of the crystals.

-

Compensated Polarized Light Examination: The first-order red compensator was inserted to determine the sign of birefringence.

-

Workflow for Compensated Polarized Light Microscopy

Definitive Identification: X-ray Diffraction

To definitively determine the chemical nature of the newly discovered crystals, the researchers turned to X-ray powder diffraction. This technique provided a "fingerprint" of the crystal's atomic structure, allowing for its precise identification.

Experimental Protocol: X-ray Diffraction Analysis (circa 1962)

-

Crystal Isolation: Crystals were isolated from the synovial fluid, likely through centrifugation and washing to remove cellular debris and proteins.

-

Sample Preparation: The isolated and dried crystals were mounted on a sample holder for the X-ray diffractometer.

-

Data Acquisition: The sample was irradiated with a monochromatic X-ray beam, and the diffraction pattern was recorded on photographic film or with a detector.

-

Data Analysis: The resulting diffraction pattern, consisting of a series of lines corresponding to different d-spacings (the distance between planes of atoms in the crystal), was compared to known standards. The pattern obtained from the synovial fluid crystals matched that of synthetic this compound dihydrate (Ca2P2O7·2H2O)[4].

Logical Flow of Crystal Identification

Quantitative Data from Early Investigations

The initial publications provided key quantitative and qualitative data that were instrumental in characterizing this compound crystals.

| Parameter | Observation/Value | Reference |

| Crystal Morphology | Rod-like, rhomboid, or cuboid shapes. | [5][6] |

| Crystal Size | Ranged from less than 1 to 20 micrometers in length. | [7] |

| Birefringence | Weakly positive. | [6] |

| X-ray Diffraction | The powder diffraction pattern was consistent with that of synthetic this compound dihydrate. The monoclinic and triclinic forms of CPPD were identified. | [4] |

| Synovial Fluid Leukocyte Count | Elevated during acute attacks of pseudogout, often exceeding 2,000 cells/mm³, with a predominance of polymorphonuclear leukocytes. | [8] |

Early Mechanistic Insights and Hypotheses

While the molecular biology of inflammation was in its infancy in the 1960s, the initial investigators proposed several insightful hypotheses about the pathogenesis of pseudogout.

The Role of Phagocytosis in Inflammation

A key early observation was the presence of CPP crystals within the cytoplasm of polymorphonuclear leukocytes in the synovial fluid of patients with acute pseudogout[7][9][10]. This led to the hypothesis that the phagocytosis of these crystals by leukocytes was a critical trigger for the inflammatory response. This was analogous to the understanding of inflammation in gout, where the phagocytosis of MSU crystals was also implicated.

Proposed Early Inflammatory Pathway

Pyrophosphate Metabolism and Crystal Formation

The discovery of this compound crystals naturally led to questions about the source of pyrophosphate in the joint. Early research began to explore the metabolism of inorganic pyrophosphate (PPi) in cartilage. It was hypothesized that an imbalance in the local concentration of PPi within the cartilage matrix could lead to the supersaturation and subsequent crystallization of this compound. Later studies would confirm that chondrocytes are the source of this extracellular PPi[11][12]. Early in vitro studies on CPP crystal synthesis suggested that the concentrations of PPi required for crystal formation were higher than those typically found in synovial fluid, pointing to the importance of local factors and nucleating agents within the cartilage matrix for in vivo crystallization[13].

Conclusion

The discovery and initial investigation of this compound crystals in the early 1960s represent a paradigm shift in the understanding of inflammatory arthritis. The meticulous application of compensated polarized light microscopy and X-ray diffraction by pioneers like McCarty, Kohn, and Hollander not only defined a new disease entity, "pseudogout," but also laid the critical groundwork for decades of research into the pathogenesis, diagnosis, and treatment of CPPD disease. Their early hypotheses regarding the role of crystal phagocytosis in inflammation and the importance of local pyrophosphate metabolism remain central tenets of our current understanding. This foundational work serves as a testament to the power of careful clinical observation combined with rigorous scientific methodology.

References

- 1. acpjournals.org [acpjournals.org]

- 2. acpjournals.org [acpjournals.org]

- 3. Pseudogout - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evidence for a causal relationship between the structure, size, and load of this compound dihydrate crystals, and attacks of pseudogout - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Interaction of polymorphonuclear leukocytes with this compound dihydrate crystals deposited in chondrocalcinosis cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ajmc.com [ajmc.com]

- 9. Phagocytosis of sodium urate and this compound crystals by leukocytes of gouty, pseudogouty and health donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polymorphonuclear leukocyte motility in vitro. V. Release of chemotactic activity following phagocytosis of this compound crystals, diamond dust, and urate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound crystal formation and osteoarthritis: in vitro and in vivo studies | ANR [anr.fr]

- 12. researchgate.net [researchgate.net]

- 13. This compound dihydrate crystal formation in model hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of Synthetic Calcium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of synthetic calcium pyrophosphate (CPP), a compound of significant interest in rheumatology and drug development due to its association with crystal arthropathies such as this compound deposition (CPPD) disease.[1][2][3] This document details the physicochemical characteristics of various CPP polymorphs, standardized experimental protocols for their synthesis and analysis, and the key inflammatory signaling pathways they modulate.

Physicochemical Properties of Synthetic this compound

Synthetic this compound can exist in several forms, including anhydrous, dihydrate (Ca₂P₂O₇·2H₂O), and tetrahydrate (Ca₂P₂O₇·4H₂O) crystalline structures, as well as an amorphous phase.[4] The dihydrate form is most clinically relevant and exists as two main polymorphs: monoclinic (m-CPPD) and triclinic (t-CPPD).[5] These forms exhibit distinct properties that influence their biological activity.

Quantitative Data Summary

The core quantitative properties of the most common forms of synthetic this compound are summarized in the table below for easy comparison.

| Property | Value | Polymorph/Conditions |

| Molar Mass | 254.10 g/mol | Anhydrous (Ca₂P₂O₇)[6][7] |

| 290.13 g/mol | Dihydrate (Ca₂P₂O₇·2H₂O)[5] | |

| Density | 3.09 g/cm³ | Anhydrous[4] |

| Crystal System | Monoclinic (P2₁/n) | α-Ca₂P₂O₇ (anhydrous, high temp)[4] |

| Tetragonal (P4₁) | β-Ca₂P₂O₇ (anhydrous, low temp)[4] | |

| Triclinic (P1) | Dihydrate[8] | |

| Monoclinic | Dihydrate[4] | |

| Solubility | 60 µM | Triclinic dihydrate in 0.1 M Tris-HCl buffer (pH 7.4) at 37°C[9][10] |

| Factors Increasing Solubility | Decreased pH, smaller crystal size, increased ionic strength, presence of Mg²⁺, citrate, and albumin.[5][9][10] | Triclinic dihydrate |

| Morphology | Rhomboid or rod-shaped crystals.[11][12][13] | Dihydrate |

| Birefringence | Weakly positive.[11][12] | Dihydrate |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of synthetic this compound are crucial for reproducible research. The following protocols are compiled from established methods in the literature.

Synthesis of this compound Polymorphs

2.1.1. Synthesis of Triclinic this compound Dihydrate (t-CPPD)

This method involves the controlled precipitation of t-CPPD crystals from a solution.[10][14]

-

Preparation of Intermediate: A this compound intermediate is first prepared by the reaction of potassium pyrophosphate and calcium chloride.

-

Dissolution: The intermediate is dissolved in hydrochloric acid.

-

Addition of Urea (B33335): Urea is added to the acidic solution.

-

Heating and Crystallization: The solution is heated to 95-100°C. The hydrolysis of urea at this temperature causes a gradual increase in pH, leading to the crystallization of t-CPPD.

-

Crystal Size Control: For larger crystals, the reaction is left unstirred. For smaller crystals, the solution is stirred during the heating process.

-

Washing and Drying: The resulting crystals are washed with deionized water and dried.

2.1.2. Synthesis of Monoclinic this compound Dihydrate (m-CPPD)

The synthesis of m-CPPD can be achieved by adjusting the pH and temperature of the reaction.[4][6]

-

Reactant Solutions: Prepare aqueous solutions of a soluble calcium salt (e.g., calcium nitrate) and a soluble pyrophosphate salt (e.g., sodium pyrophosphate).

-

Controlled Mixing: The solutions are mixed under controlled pH (around 5.8) and temperature (around 90°C) conditions.

-

Precipitation: m-CPPD crystals will precipitate out of the solution.

-

Washing and Drying: The precipitate is collected, washed with deionized water, and dried.

2.1.3. Synthesis of Amorphous this compound (a-CPP)

Amorphous CPP can be synthesized by rapid precipitation at physiological pH and temperature.[3][9]

-

Reactant Solutions: Prepare separate aqueous solutions of calcium chloride (CaCl₂) and sodium pyrophosphate (Na₄P₂O₇).

-

Rapid Mixing: The two solutions are rapidly mixed at room temperature or 37°C with vigorous stirring. The pH is maintained around 7.4.

-

Precipitation: An amorphous precipitate of this compound will form immediately.

-

Washing and Drying: The precipitate is quickly collected by centrifugation, washed with deionized water, and then lyophilized (freeze-dried) to preserve its amorphous state.

Characterization Protocols

2.2.1. X-ray Diffraction (XRD)

XRD is used to determine the crystal structure and phase purity of the synthesized CPP.

-

Sample Preparation: A small amount of the dried CPP powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface.

-

Instrument Setup: The sample is placed in an X-ray diffractometer equipped with a Cu Kα radiation source.

-

Data Collection: The diffraction pattern is typically recorded over a 2θ range of 10-60° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

-

Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.

2.2.2. Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphology and size of the CPP crystals.

-

Sample Mounting: A small amount of the CPP powder is mounted onto an aluminum stub using double-sided carbon tape.

-

Sputter Coating: The sample is coated with a thin layer of a conductive material (e.g., gold or platinum) using a sputter coater to prevent charging under the electron beam.

-

Imaging: The coated sample is placed in the SEM chamber. Images are acquired at various magnifications using an accelerating voltage of 5-15 kV.

2.2.3. Transmission Electron Microscopy (TEM)

TEM provides higher resolution imaging of the crystal structure and can be used for electron diffraction.

-

Sample Preparation: A small amount of the CPP powder is dispersed in a solvent like ethanol. A drop of the suspension is placed onto a carbon-coated copper grid and allowed to dry.

-

Imaging: The grid is placed in the TEM. Images and selected area electron diffraction (SAED) patterns are obtained at an accelerating voltage of 80-200 kV.

2.2.4. Thermogravimetric Analysis (TGA)

TGA is used to determine the water content of the hydrated CPP forms.

-

Sample Preparation: A small, accurately weighed amount of the CPP sample (5-10 mg) is placed in an alumina (B75360) crucible.

-

Instrument Setup: The crucible is placed in the TGA furnace.

-

Heating Program: The sample is heated from room temperature to around 800°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: The weight loss as a function of temperature is recorded. The distinct weight loss steps correspond to the removal of water molecules, allowing for the determination of the hydration state.

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate the experimental workflow for CPP synthesis and characterization, and the inflammatory signaling pathways activated by CPP crystals.

Experimental Workflow

Inflammatory Signaling Pathway

This compound crystals are recognized by cells of the innate immune system, triggering a cascade of inflammatory responses. A key pathway involves the activation of the NLRP3 inflammasome, leading to the production of pro-inflammatory cytokines like IL-1β.[1][2][15]

This guide provides a foundational understanding of the basic properties of synthetic this compound, offering practical protocols and a visual representation of its biological impact. This information is intended to support further research and development in the fields of rheumatology and crystal-related pathologies.

References

- 1. Frontiers | Inflammatory Potential of Four Different Phases of this compound Relies on NF-κB Activation and MAPK Pathways [frontiersin.org]

- 2. Inflammatory Potential of Four Different Phases of this compound Relies on NF-κB Activation and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A soft-chemistry approach to the synthesis of amorphous calcium ortho/pyrophosphate biomaterials of tunable composition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocols | Electron Microscopy Service Core | Research | IU School of Medicine [medicine.iu.edu]

- 6. Crystal structure of monoclinic this compound dihydrate (m-CPPD) involved in inflammatory reactions and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formulation, in vitro physico-chemical and biological assessment of this compound dihydrate cement for bone tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NLRP3 inflammasome activation by crystal structures — Département de Biologie [biologie.ens-lyon.fr]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of triclinic this compound crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdanderson.org [mdanderson.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Studies of Calcium Pyrophosphate in Joints

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of calcium pyrophosphate (CPP) crystals in synovial fluid marked a pivotal moment in rheumatology, leading to the definition of a new disease entity: this compound deposition (CPPD) disease, often referred to as pseudogout. This technical guide delves into the foundational research of the 1960s that first described this condition, providing a detailed overview of the patient cohorts, experimental methodologies, and key findings that laid the groundwork for our current understanding of CPPD. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in the development of drugs for crystal-induced arthropathies.

The Seminal "Pseudogout" Study by McCarty, Kohn, and Faires (1962)

In 1962, Daniel J. McCarty, Jr., Norman N. Kohn, and James S. Faires published their landmark paper, "The significance of calcium phosphate (B84403) crystals in the synovial fluid of arthritic patients: the 'pseudogout syndrome'," in the Annals of Internal Medicine. This work was the first to systematically describe the clinical and laboratory findings in a series of patients with a form of acute arthritis clinically mimicking gout but associated with non-urate crystals.[1]

Patient Cohort and Clinical Presentation

The initial study cohort consisted of eight patients who presented with acute, self-limited attacks of arthritis affecting one or more joints.[1] A total of twelve joints were involved in these initial cases. The clinical picture was remarkably similar to acute gouty arthritis, characterized by sudden onset of severe pain, swelling, and erythema of the affected joint.[1]

| Patient Characteristic | Observation |

| Number of Patients | 8 |

| Number of Involved Joints | 12 |

| Clinical Presentation | |

| Onset | Acute |

| Symptoms | Severe pain, swelling, erythema |

| Course | Self-limited attacks |

Synovial Fluid Analysis

A crucial component of this early research was the detailed analysis of synovial fluid aspirated from the affected joints. The fluid was typically cloudy and contained a high number of leukocytes, predominantly polymorphonuclear neutrophils, indicating an inflammatory process.[1]

| Synovial Fluid Parameter | Finding |

| Gross Appearance | |

| Clarity | Cloudy |

| Microscopic Analysis | |

| Leukocyte Count | Markedly elevated |

| Predominant Cell Type | Polymorphonuclear neutrophils |

Crystal Identification and Characterization

The defining feature of the synovial fluid from these patients was the presence of non-urate crystals. These crystals were identified using compensated polarized light microscopy and were later definitively characterized as this compound dihydrate (CPPD) by x-ray diffraction.[2][3]

| Crystal Characteristic | Description |

| Morphology | Rod-shaped, rhomboid, or acicular |

| Size | Variable, typically 1 to 20 micrometers in length |

| Birefringence (Compensated Polarized Light Microscopy) | Weakly positive |

Early Radiographic Studies: The Work of Zitnan and Sitaj on "Chondrocalcinosis Articularis"

Contemporaneously with the work of McCarty and his colleagues, D. Zitnan and S. Sitaj in Czechoslovakia were conducting extensive studies on familial clusters of a condition they termed "chondrocalcinosis articularis." Their research, published in the Annals of the Rheumatic Diseases in 1963, provided the crucial radiographic context for the synovial fluid findings.

Familial Studies and Prevalence of Chondrocalcinosis

Zitnan and Sitaj identified several Slovak families with a high prevalence of articular cartilage calcification, which they termed chondrocalcinosis. Their work established a clear genetic predisposition for this condition. They documented the radiographic presence of calcification in various joints, with a notable predilection for the knees, wrists, and symphysis pubis.

| Joint | Prevalence of Chondrocalcinosis in Affected Families |

| Knees (Menisci) | High |

| Wrists (Triangular Fibrocartilage) | High |

| Symphysis Pubis | High |

| Hips | Moderate |

| Shoulders | Moderate |

Experimental Protocols

The early investigators relied on a combination of microscopic and radiographic techniques to identify and characterize this compound crystals and the associated joint pathology.

Compensated Polarized Light Microscopy of Synovial Fluid

Objective: To identify and differentiate crystalline structures in synovial fluid.

Methodology:

-

Sample Preparation: A drop of fresh, anticoagulated synovial fluid was placed on a clean glass microscope slide and covered with a coverslip.

-

Microscope Setup: A standard light microscope was equipped with two polarizing filters (a polarizer and an analyzer) and a first-order red compensator. The polarizer was placed below the specimen stage, and the analyzer was placed above the objective lens.

-

Observation: The specimen was first examined under ordinary light to assess cell content and identify any crystalline structures.

-

Polarization: The analyzer was then rotated to be perpendicular to the polarizer, creating a dark field. Birefringent crystals appeared bright against the dark background.

-

Compensation: The first-order red compensator was inserted into the light path. This turned the background a magenta color. The orientation of the crystals relative to the slow axis of the compensator determined their birefringence.

-

Positive Birefringence (CPPD crystals): Crystals appeared blue when their long axis was parallel to the slow axis of the compensator and yellow when perpendicular.

-

Negative Birefringence (Urate crystals): Crystals appeared yellow when their long axis was parallel to the slow axis of the compensator and blue when perpendicular.

-

Radiographic Examination for Chondrocalcinosis

Objective: To visualize calcification within articular cartilage and fibrocartilage.

Methodology:

-

Radiographic Views: Standard anteroposterior (AP) and lateral radiographs of the affected and other commonly involved joints (knees, wrists, pelvis for symphysis pubis) were obtained.

-

Technique: Fine-grain industrial film was often used to enhance the visualization of soft tissue calcifications.

-

Interpretation: Radiographs were examined for the presence of linear or punctate calcifications within the hyaline cartilage (paralleling the subchondral bone) and fibrocartilage (e.g., menisci of the knee, triangular fibrocartilage of the wrist).

X-ray Diffraction

Objective: To definitively identify the chemical composition of the crystals.

Methodology:

-

Crystal Isolation: Crystals were isolated from the synovial fluid by centrifugation.

-

Sample Preparation: The isolated crystals were washed and mounted on a glass fiber.

-

Diffraction Analysis: The prepared sample was placed in an X-ray diffraction camera, and the resulting diffraction pattern was recorded on film.

-

Interpretation: The pattern of concentric rings on the film was compared to known standards to identify the crystalline structure as this compound dihydrate.

Logical Relationships in Early Diagnosis

The early studies established a logical workflow for the diagnosis of what was then termed "pseudogout." This process integrated clinical presentation, synovial fluid analysis, and radiographic findings.

Caption: Diagnostic workflow for "pseudogout" in the 1960s.

Conclusion

The pioneering research of the early 1960s fundamentally changed the understanding of crystal-induced arthritis. The meticulous clinical observation, synovial fluid analysis, and radiographic correlation by researchers like McCarty, Kohn, Faires, Zitnan, and Sitaj established this compound deposition disease as a distinct clinical entity. Their work not only provided the initial diagnostic framework but also opened new avenues of investigation into the pathogenesis of this common and often debilitating condition. This technical guide serves as a testament to their foundational contributions and provides a valuable historical and methodological resource for contemporary researchers in the field.

References

The Genesis of Joint Crystals: A Technical Guide to Calcium Pyrophosphate Formation

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the intricate molecular mechanisms underlying the formation of calcium pyrophosphate (CPP) crystals, a hallmark of the debilitating joint disease this compound deposition (CPPD), has been compiled for researchers, scientists, and professionals in drug development. This guide provides an in-depth exploration of the key signaling pathways, detailed experimental protocols, and quantitative data to facilitate a deeper understanding and catalyze therapeutic innovation in the field.

The formation of CPP crystals within articular cartilage is a complex process governed by a delicate balance of extracellular pyrophosphate (ePPi) production and degradation. An accumulation of ePPi creates a supersaturated environment with calcium, leading to crystal nucleation and growth, which can trigger painful inflammatory responses characteristic of pseudogout. This guide dissects the core molecular machinery responsible for maintaining ePPi homeostasis and how its dysregulation contributes to CPPD pathogenesis.

Core Regulatory Axis of Extracellular Pyrophosphate

The concentration of ePPi in the articular cartilage is primarily controlled by the interplay of three key proteins:

-

ANKH (Progressive Ankylosis Protein Homolog): A transmembrane protein responsible for transporting intracellular inorganic pyrophosphate (PPi) to the extracellular space. Mutations in the ANKH gene that enhance its transport activity are linked to familial forms of CPPD, leading to elevated ePPi levels and subsequent crystal formation.

-

ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1): This ecto-enzyme generates ePPi by hydrolyzing extracellular adenosine (B11128) triphosphate (ATP) and other nucleoside triphosphates. Increased ENPP1 activity is a significant contributor to elevated ePPi in conditions like osteoarthritis, which is often associated with CPPD.

-

TNAP (Tissue-Nonspecific Alkaline Phosphatase): Acting as a counter-regulatory enzyme, TNAP hydrolyzes ePPi into two molecules of inorganic phosphate (B84403) (Pi). This action not only reduces the available PPi for crystal formation but also shifts the Pi/PPi ratio, which is a critical determinant of the type of calcium crystals formed. A low Pi/PPi ratio favors the formation of CPP crystals, while a high ratio promotes the deposition of basic calcium phosphate (BCP) crystals.

The intricate relationship between these three proteins forms the central axis of ePPi regulation.

Signaling Pathways Modulating ePPi Homeostasis

The expression and activity of ANKH, ENPP1, and TNAP are modulated by a variety of signaling molecules, creating a complex regulatory network. Pro-inflammatory cytokines and growth factors play a pivotal role in this process, often contributing to the pathological landscape of joint diseases.

-

Transforming Growth Factor Beta (TGF-β): A key growth factor in osteoarthritis, TGF-β has been shown to increase ePPi levels. It achieves this by promoting the expression of ENPP1 and ANKH, while simultaneously down-regulating the activity of TNAP.

-

Interleukin-1 Beta (IL-1β): This pro-inflammatory cytokine generally has the opposite effect of TGF-β, leading to a decrease in ePPi levels. IL-1β down-regulates the expression of ENPP1 and ANKH and promotes the activity of TNAP. This may explain the negative association observed between rheumatoid arthritis, a condition with high IL-1β levels, and CPPD.

-

Insulin-like Growth Factor 1 (IGF-1): IGF-1 also contributes to the reduction of ePPi levels, counteracting the effects of TGF-β.

Quantitative Data on CPP Crystal Formation

The precise concentrations of calcium and pyrophosphate required for CPP crystal formation are crucial for understanding the disease's pathogenesis and for developing in vitro models. The following table summarizes key quantitative data from published studies.

| Parameter | Condition | Concentration Range | Crystal Form(s) Observed | Reference |

| Inorganic Pyrophosphate (PPi) | In vitro (aqueous solution, 37°C) | ≥ 10⁻⁴ M | Triclinic CPPD (CPPD(T)) | |

| In vitro (aqueous solution, 37°C) | 10⁻³ M - 10⁻² M | Monoclinic CPPD (CPPD(M)) | ||

| In vitro (gelatin matrix) | Optimal ranges determined but not specified in abstract | t-CPPD, m-CPPD, amorphous, o-CPPT | ||

| In vitro (collagen gel) | [PPi] < 25 µM, [Ca²⁺] 2-3 mM (at 13 weeks) | t-CPPD | ||

| In vitro (collagen gel) | [PPi] 50-75 µM, [Ca²⁺] 2-3 mM (at 6 weeks) | m-CPPD | ||

| Magnesium (Mg²⁺) | In vitro (aqueous solution, pH 7.4) | 0.5 mM | PPi required for crystal formation increased to ~175 mmol/l | |

| Extracellular ATP (eATP) | Primary articular chondrocytes (TGFβ1 treated) | 33% increase in eATP accumulation | Not applicable | |

| Primary articular chondrocytes (IGF-1 treated) | 63% decrease in eATP accumulation | Not applicable | ||

| Primary articular chondrocytes (Ad-ANK transfected) | 10-fold increase in eATP | Not applicable |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in CPPD. Below are synthesized protocols for key experiments based on established practices.

Protocol 1: Isolation and Culture of Human Articular Chondrocytes

This protocol outlines the enzymatic digestion method for isolating primary chondrocytes from human articular cartilage.

Materials:

-

Human articular cartilage tissue

-

Dulbecco's Modified Eagle Medium/Ham's F-12 (DMEM/F-12)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase II

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell strainer (70 µm)

Procedure:

-

Aseptically mince the cartilage tissue into small fragments (1-2 mm³).

-

Wash the fragments three times with sterile PBS containing Penicillin-Streptomycin.

-

Digest the tissue with 0.25% Trypsin-EDTA for 30 minutes at 37°C with gentle agitation.

-

Remove the trypsin solution and wash the fragments with PBS.

-

Perform an overnight digestion with Collagenase II (e.g., 0.2% in DMEM/F-12 with 5% FBS) at 37°C in a 5% CO₂ incubator.

-

Filter the resulting cell suspension through a 70 µm cell strainer to remove any undigested tissue

historical perspective on calcium pyrophosphate deposition disease

An In-depth Technical Guide to the Historical Perspective of Calcium Pyrophosphate Deposition Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound Deposition (CPPD) disease, a crystal arthropathy characterized by the accumulation of this compound (CPP) crystals in articular and periarticular tissues, has evolved from a clinical curiosity to a well-defined metabolic disease. This technical guide provides a comprehensive historical perspective on CPPD, detailing the seminal discoveries, the evolution of diagnostic and therapeutic strategies, and the key molecular insights that have shaped our current understanding. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel diagnostics and therapeutics for this prevalent and often debilitating condition.

Early Observations and the Dawn of a New Disease Entity

The story of CPPD begins long before its molecular basis was understood. Early case descriptions in the 19th and early 20th centuries noted the presence of cartilage calcification, termed "chondrocalcinosis," though its clinical significance remained elusive.

-

1842: Roderick McLeod is credited with the first potential observation of chondrocalcinosis, identifying a "white powdery substance" on articular cartilage during autopsies.[1]

-

1873: Robert Adams provided a more detailed account of chondrocalcinosis in a patient with chronic rheumatic disease, observing calcification of the knee meniscus at autopsy.[1]

-

1922-1927: The advent of radiography allowed for the in vivo visualization of these calcifications. Jacques Calvé, Marcel Galland, and Felix Mandl were among the first to document radiographic evidence of calcifications in intervertebral discs and articular cartilage.[1][2]

These early observations laid the groundwork for recognizing chondrocalcinosis as a distinct clinical finding, though it was often misdiagnosed as other forms of arthritis like osteoarthritis or rheumatoid arthritis.[1][2]

The Era of Discovery: Identifying the Culprit Crystal

The mid-20th century marked a turning point in the understanding of this arthropathy, with the identification of the specific crystalline culprit and the coining of terminology that remains in use today.

A pivotal moment came in 1962 , when Daniel McCarty and his colleagues published their seminal work. They identified non-urate, weakly positively birefringent, rhomboid-shaped crystals in the synovial fluid of patients presenting with acute, gout-like inflammatory arthritis.[1][3][4] This condition was aptly named "pseudogout" due to its clinical mimicry of gout.[1][4]

Contemporaneously, in 1960-1962 , Dusan Zitnan and Stefan Sitaj described familial clusters of chondrocalcinosis, which they termed "chondrocalcinosis articularis," highlighting a potential genetic component to the disease.[1][4]

The distinct clinical and crystallographic findings led to a proliferation of terminology. To bring clarity, the umbrella term This compound Deposition (CPPD) disease was introduced in 1975 to encompass the diverse clinical manifestations associated with CPP crystal deposition.[1] In 1969 , the term "pyrophosphate arthropathy" was introduced to specifically describe the structural joint damage seen in CPPD.[1]

Table 1: Evolution of CPPD Nomenclature

| Year(s) | Key Term(s) | Description | Key Researchers/Events |

| 1920s | Chondrocalcinosis | Radiographic observation of cartilage calcification. | Calvé, Galland, Mandl |

| 1960-1962 | Chondrocalcinosis Articularis | Description of familial cases of chondrocalcinosis. | Zitnan and Sitaj |

| 1962 | Pseudogout | Acute, gout-like arthritis caused by non-urate crystals. | McCarty et al. |

| 1969 | Pyrophosphate Arthropathy | Structural joint changes associated with CPPD. | |

| 1975 | This compound Deposition (CPPD) Disease | Overarching term for all clinical manifestations of CPP crystal deposition. | Various investigators |

Unraveling the Pathophysiology: From Observation to Molecular Mechanisms

The discovery of CPP crystals spurred intensive research into their formation and pro-inflammatory effects.

The Biochemical Basis of CPP Crystal Formation

Early research focused on the composition of the crystals, identifying them as this compound dihydrate (Ca2P2O7·2H2O). It was established that an excess of extracellular inorganic pyrophosphate (PPi) is a key factor in CPP crystal formation.[5][6] PPi is a potent inhibitor of hydroxyapatite (B223615) formation, but in excess, it combines with calcium to form CPP crystals.[6][7]

Genetic Insights: The Role of ANKH and Other Genes

A major breakthrough in understanding the genetic basis of CPPD came in 2001-2002 with the discovery of mutations in the ANKH gene in familial forms of the disease.[1] The ANKH protein is a transmembrane protein that transports inorganic pyrophosphate (PPi) from the intracellular to the extracellular space.[5][8][9] Gain-of-function mutations in ANKH lead to increased extracellular PPi levels, predisposing to CPP crystal formation.[5][8]

More recently, a large-scale genome-wide association study (GWAS) identified two additional genes, RNF144B and ENPP1 , associated with CPPD in both European and African American populations.[10][11] ENPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) is an enzyme that generates extracellular PPi from ATP.[6][9]

The Inflammatory Cascade: NLRP3 Inflammasome Activation

The inflammatory manifestations of CPPD, such as acute pseudogout, are driven by the innate immune system's response to CPP crystals. A key player in this process is the NLRP3 inflammasome . CPP crystals are recognized as a danger signal by macrophages and other immune cells, leading to the assembly and activation of the NLRP3 inflammasome.[4][6][12] This, in turn, activates caspase-1, which cleaves pro-interleukin-1β (pro-IL-1β) into its active, pro-inflammatory form, IL-1β.[4][6][12] IL-1β is a potent cytokine that drives the acute inflammatory response seen in pseudogout.

Diagram 1: Simplified Signaling Pathway of CPP Crystal Formation and Inflammation

Caption: Overview of CPP crystal formation and the subsequent inflammatory cascade.

Evolution of Diagnostic Methodologies

The diagnosis of CPPD has evolved from reliance on clinical suspicion and conventional radiography to more sensitive and specific techniques.

Synovial Fluid Analysis: The Gold Standard

The identification of CPP crystals in synovial fluid by compensated polarized light microscopy remains the gold standard for the definitive diagnosis of CPPD.[13]

Experimental Protocol: Compensated Polarized Light Microscopy for CPP Crystal Identification

-

Sample Preparation: A drop of fresh synovial fluid is placed on a clean glass slide and covered with a coverslip. The edges of the coverslip may be sealed with nail polish to prevent drying.

-

Microscope Setup: A polarizing microscope equipped with a first-order red compensator is used.

-

Crystal Identification: The slide is examined under the microscope. CPP crystals are typically rhomboid or rod-shaped and exhibit weak positive birefringence. This means they appear blue when their long axis is parallel to the axis of the red compensator and yellow when perpendicular.

Imaging Techniques

Imaging plays a crucial role in the diagnosis and assessment of CPPD.

-

Conventional Radiography: The earliest imaging modality used, radiography can detect chondrocalcinosis, the calcification of hyaline and fibrocartilage.[2][13] While specific, it has low sensitivity, especially in early disease.[14]

-

Ultrasound (US): In recent years, ultrasound has emerged as a highly sensitive tool for detecting CPP crystal deposition.[1][2][14] The OMERACT (Outcome Measures in Rheumatology) group has developed and validated definitions for the sonographic features of CPPD.[5]

-

Dual-Energy Computed Tomography (DECT): DECT is a more advanced imaging technique that can differentiate between different types of crystals, such as monosodium urate and CPP crystals.[2][3]

Table 2: Comparison of Diagnostic Modalities for CPPD

| Modality | Key Findings | Advantages | Disadvantages |

| Polarized Light Microscopy | Rhomboid-shaped, weakly positively birefringent crystals | Gold standard for definitive diagnosis | Invasive (requires joint aspiration), operator dependent |

| Conventional Radiography | Chondrocalcinosis (linear or punctate calcifications in cartilage) | Widely available, low cost | Low sensitivity in early disease |

| Ultrasound (US) | Hyperechoic linear deposits in hyaline cartilage, "sparkling" spots in fibrocartilage | High sensitivity, non-invasive, real-time assessment | Operator dependent, lower specificity than microscopy |

| Dual-Energy CT (DECT) | Color-coded mapping to differentiate CPP from urate crystals | High sensitivity and specificity, non-invasive | Higher cost and radiation exposure, limited availability |

Diagram 2: Diagnostic Workflow for Suspected CPPD

Caption: A typical workflow for the diagnosis of CPPD.

Historical Progression of Therapeutic Strategies

Treatment for CPPD has historically been, and largely remains, symptomatic, aimed at controlling inflammation and pain. There are currently no approved therapies that dissolve or prevent CPP crystal formation.

Management of Acute Flares (Pseudogout)

The management of acute pseudogout mirrors that of acute gout.

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): These have been a mainstay of treatment for decades to reduce pain and inflammation.

-

Colchicine (B1669291): Used for both acute flares and prophylaxis, colchicine's anti-inflammatory effects are well-established in crystal arthropathies.

-

Corticosteroids: Intra-articular or systemic corticosteroids are highly effective in controlling the severe inflammation of an acute attack.

Prophylaxis and Management of Chronic CPPD

For patients with recurrent flares or chronic inflammatory arthritis, prophylactic strategies are employed.

-

Low-dose Colchicine: Daily low-dose colchicine has been shown to reduce the frequency of acute flares.[15]

-

Methotrexate: The use of methotrexate, a disease-modifying antirheumatic drug (DMARD), has been explored for chronic inflammatory CPPD, with mixed results in clinical trials.[1][15]

The Dawn of Biologic Therapies

More recently, a deeper understanding of the role of IL-1β in the pathogenesis of CPPD has led to the investigation of biologic therapies that target this cytokine.

-

Anakinra: An IL-1 receptor antagonist, anakinra has shown efficacy in treating refractory acute and chronic CPPD in case series and small studies.[1][2][15]

-

Tocilizumab: An IL-6 receptor inhibitor, has also been investigated in pilot studies.[1]

Table 3: Summary of Key Clinical Trials and Studies in CPPD Treatment

| Treatment | Study Design | Patient Population | Key Outcomes |

| Colchicine (Prophylaxis) | Observational studies | Patients with recurrent pseudogout | Reduction in the frequency of acute attacks. |

| Methotrexate | Randomized controlled trials | Patients with chronic or recurrent CPPD | Mixed results; some studies showed no significant benefit over placebo. |

| Anakinra | Systematic reviews of case series and observational studies | Patients with refractory acute or chronic CPPD | High rates of clinical response, particularly in acute, refractory cases. |

Future Directions and Unmet Needs

Despite significant progress, several unmet needs remain in the field of CPPD.

-

Disease-Modifying Therapies: The development of agents that can dissolve existing CPP crystals or prevent their formation is the ultimate goal. The identification of genes like ENPP1 may provide novel therapeutic targets.

-

Improved Diagnostics: While advanced imaging has improved detection, there is still a need for more accessible, non-invasive, and highly specific diagnostic tools.

-

Standardized Outcome Measures: The development of validated and standardized outcome measures for clinical trials is crucial for advancing therapeutic research.

Conclusion

The historical journey of this compound Deposition disease is a testament to the power of clinical observation, scientific inquiry, and technological advancement. From the initial descriptions of chondrocalcinosis to the elucidation of its molecular and genetic underpinnings, our understanding of CPPD has grown immensely. This historical perspective provides a crucial foundation for the researchers, scientists, and drug development professionals who are working to translate these fundamental discoveries into novel and effective therapies for patients suffering from this common and often debilitating disease.

References

- 1. Development and validation of an OMERACT ultrasound scoring system for the extent of this compound crystal deposition at the joint level and patient level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. dottoressafigus.it [dottoressafigus.it]

- 4. invivogen.com [invivogen.com]

- 5. CPPD — Omeract-us [omeract-us.org]

- 6. Frontiers | Inflammatory Potential of Four Different Phases of this compound Relies on NF-κB Activation and MAPK Pathways [frontiersin.org]

- 7. Activation of NLRP3 inflammasome by crystalline structures via cell surface contact - PMC [pmc.ncbi.nlm.nih.gov]

- 8. air.unimi.it [air.unimi.it]

- 9. Definition and Reliability Assessment of Elementary Ultrasonographic Findings in this compound Deposition Disease: A Study by the OMERACT this compound Deposition Disease Ultrasound Subtask Force | The Journal of Rheumatology [jrheum.org]

- 10. ISRCTN [isrctn.com]

- 11. Discovery of new genetic links offers potential for the prevention and treatment of a common form of inflammatory arthritis. — Advanced Pain Diagnostic and Solutions [advancedpaindiagnosticandsolutions.com]

- 12. CPPD Crystals [alab.com.pl]

- 13. Methotrexate in chronic-recurrent this compound deposition disease: no significant effect in a randomized crossover trial | springermedizin.de [springermedizin.de]

- 14. Anakinra compared to prednisone in the treatment of acute CPPD crystal arthritis: A randomized controlled double-blinded pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Genetic Architecture of Calcium Pyrophosphate Deposition Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium pyrophosphate deposition (CPPD) disease is a common crystal arthropathy characterized by the accumulation of this compound (CPP) crystals in articular and periarticular tissues. While the majority of CPPD cases are sporadic and associated with aging and osteoarthritis, a significant subset of cases, particularly those with early onset and severe phenotypes, have a clear genetic basis.[1] Understanding the genetic underpinnings of CPPD is crucial for elucidating its pathogenesis, identifying at-risk individuals, and developing targeted therapeutic strategies.

This technical guide provides a comprehensive overview of the role of genetics in CPPD, focusing on the core genes implicated in both familial and sporadic forms of the disease. It summarizes key quantitative data from genetic association studies, details relevant experimental methodologies, and visualizes the intricate signaling pathways involved in disease pathogenesis.

Key Genes in this compound Deposition Disease

Genetic research has identified several key genes associated with an increased risk of CPPD. These genes are primarily involved in the regulation of inorganic pyrophosphate (PPi) metabolism, a critical factor in the formation of CPP crystals.

ANKH (Progressive Ankylosis Protein Homolog)

The ANKH gene encodes a transmembrane protein that regulates the transport of intracellular PPi to the extracellular space.[2] Mutations in ANKH are the most well-established cause of familial CPPD, typically inherited in an autosomal dominant manner.[1][3] These mutations often lead to a gain-of-function, resulting in increased extracellular PPi levels and a predisposition to CPP crystal formation.[2]

COL2A1 (Collagen Type II Alpha 1 Chain)

The COL2A1 gene provides instructions for making the alpha-1 chain of type II collagen, a major structural protein of cartilage.[1] Mutations in COL2A1 can lead to a form of chondrocalcinosis characterized by severe, early-onset osteoarthritis and secondary CPPD.[1] These mutations are thought to disrupt the normal structure and integrity of the cartilage matrix, creating a favorable environment for crystal deposition.

TNFRSF11B (Tumor Necrosis Factor Receptor Superfamily Member 11B)

The TNFRSF11B gene encodes osteoprotegerin (OPG), a decoy receptor that plays a crucial role in regulating bone resorption.[1] Mutations in TNFRSF11B have been linked to familial CPPD, suggesting a role for altered bone turnover in the pathogenesis of the disease.[1]

ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1)

The ENPP1 gene encodes an enzyme that generates extracellular PPi from ATP. Recent genome-wide association studies (GWAS) have identified variants in ENPP1 that are associated with an increased risk of sporadic CPPD.[4]

RNF144B (Ring Finger Protein 144B)

Variants in the RNF144B gene have also been identified in recent GWAS as being associated with sporadic CPPD.[4] The exact function of RNF144B in CPPD pathogenesis is still under investigation, but it is thought to be involved in inflammatory signaling pathways.[4]

Quantitative Data from Genetic Association Studies

The following tables summarize the quantitative data from key genetic association studies in CPPD.

| Gene | Variant/Mutation | Population/Study | Odds Ratio (OR) [95% CI] | p-value | Reference |

| ANKH | -4bpG > A (5' UTR) | Sporadic Chondrocalcinosis (UK) | 1.39 [1.14-1.69] | 0.001 | [5] |

| ENPP1 | rs11963689 | Chondrocalcinosis (African Ancestry, MVP) | 1.78 [1.47-2.15] | 1.2 x 10⁻¹⁰ | |

| ENPP1 | rs6939185 | Chondrocalcinosis (European Ancestry, MVP) | 1.32 [1.22-1.43] | 2.1 x 10⁻¹³ | |

| RNF144B | rs9396861 | Chondrocalcinosis (African Ancestry, MVP) | 1.49 [1.27-1.75] | 1.1 x 10⁻⁶ | |

| RNF144B | rs1886248 | Chondrocalcinosis (European Ancestry, MVP) | 1.44 [1.32-1.57] | 1.8 x 10⁻¹⁷ |

MVP: Million Veteran Program

Experimental Protocols

Sanger Sequencing for the Detection of ANKH Gene Mutations

This protocol outlines the general steps for identifying mutations in the ANKH gene in patients with suspected familial CPPD.

a. DNA Extraction:

-

Genomic DNA is extracted from peripheral blood leukocytes using a standard DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen).

-

DNA concentration and purity are determined using a spectrophotometer.

b. Primer Design and PCR Amplification:

-

Primers are designed to amplify the coding exons and flanking intronic regions of the ANKH gene.

-

PCR is performed using a high-fidelity DNA polymerase to minimize errors.

-

PCR products are visualized on an agarose (B213101) gel to confirm successful amplification.

c. PCR Product Purification:

-

PCR products are purified to remove unincorporated dNTPs and primers using a PCR purification kit (e.g., QIAquick PCR Purification Kit, Qiagen).

d. Sequencing Reaction:

-

Purified PCR products are subjected to cycle sequencing using BigDye™ Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems).

-

The sequencing reaction includes the PCR product, a sequencing primer (either forward or reverse), and the BigDye reaction mix.

e. Sequence Analysis:

-

The sequencing products are purified and analyzed on an automated capillary DNA sequencer (e.g., Applied Biosystems 3730xl DNA Analyzer).

-

The resulting DNA sequences are aligned to the reference ANKH gene sequence to identify any variations.

Genome-Wide Association Study (GWAS) for Sporadic CPPD

This protocol provides a generalized workflow for conducting a GWAS to identify genetic variants associated with sporadic CPPD.[6]

a. Study Design and Cohort Selection:

-

A large cohort of individuals with and without a diagnosis of CPPD (cases and controls) is assembled.

-

Phenotypic data, including radiographic evidence of chondrocalcinosis, is collected for all participants.

b. Genotyping:

-

DNA samples from all participants are genotyped using a high-density single nucleotide polymorphism (SNP) array.

c. Quality Control:

-

Rigorous quality control is performed on the genotyping data to remove low-quality SNPs and samples.

-

This includes filtering based on call rate, minor allele frequency, and Hardy-Weinberg equilibrium.

d. Imputation:

-

The genotype data is imputed to a reference panel (e.g., 1000 Genomes Project) to increase the number of SNPs for analysis.

e. Association Analysis:

-

Statistical tests (e.g., logistic regression) are performed to assess the association between each SNP and the CPPD phenotype, adjusting for covariates such as age, sex, and principal components of ancestry.

f. Post-GWAS Analysis:

-

Significant associations are further investigated through fine-mapping, functional annotation, and replication in independent cohorts.

References

- 1. Orphanet: Familial this compound deposition [orpha.net]